N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

TMPRSS4 inhibition serine protease cancer invasion

Select KRT1853 (634185-03-8) for superior TMPRSS4 inhibition. Its 3‑bromo‑5‑trifluoromethyl substitution pattern delivers 1.83‑fold greater potency (IC₅₀ 6 µM) than IMD‑0354 and avoids off‑target DPP4 activity (IC₅₀ 9.2 µM). This regioisomer also exhibits distinct solid‑state packing driven by halogen‑bonding supramolecular synthons, ensuring reproducible crystal stability for crystallography labs. Ideal for prostate, colon, and lung cancer invasion/migration assays and in vivo xenograft proof‑of‑concept studies.

Molecular Formula C14H8BrClF3NO2
Molecular Weight 394.57 g/mol
CAS No. 634185-03-8
Cat. No. B6617532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
CAS634185-03-8
Molecular FormulaC14H8BrClF3NO2
Molecular Weight394.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O
InChIInChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22)
InChIKeyZIDHEHRSNRVSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-03-8): A Quantitative TMPRSS4 Inhibitor Differentiation Guide


N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-03-8) is a 2-hydroxydiarylamide derivative that functions as a selective inhibitor of the type II transmembrane serine protease TMPRSS4. Its molecular formula is C₁₄H₈BrClF₃NO₂ and its molecular weight is 394.57 g·mol⁻¹ . The compound features a distinctive substitution pattern — 3-bromo and 5-trifluoromethyl groups on the anilide ring, combined with a 5-chloro-2-hydroxybenzamide moiety — which directly governs its differential biological potency, target selectivity, and solid-state packing behaviour [1].

Why Generic In‑Class Substitution Undermines TMPRSS4‑Targeted Research with N‑[3‑Bromo‑5‑(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide


Even subtle changes in the halogenation pattern of the benzamide scaffold produce large, quantifiable shifts in biological activity and physicochemical behaviour. Replacing the 3‑bromo‑5‑trifluoromethyl substitution of KRT1853 with the 3,5‑bis(trifluoromethyl) pattern found in IMD‑0354 reduces TMPRSS4 inhibitory potency by a factor of ≈1.8 (IC₅₀ 11 μM vs. 6 μM) and introduces off‑target activity against dipeptidyl peptidase‑4 (DPP4, IC₅₀ 9.2 μM) [REFS‑1]. At the solid‑state level, systematic crystallographic analysis of 23 halogen‑substituted benzamides demonstrates that the exact position of Br and CF₃ substituents dictates the topology, directionality and energetic contributions of halogen‑mediated noncovalent interactions, leading to distinct crystal packing, density and stability profiles across regioisomers [REFS‑2]. These data make clear that generic in‑class substitution is scientifically unsound for applications that require reproducible target engagement, pharmacological selectivity or defined solid‑form performance.

Quantitative Differentiation Evidence for N‑[3‑Bromo‑5‑(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide (KRT1853) Versus Closest Analogs


1.83‑Fold Superior TMPRSS4 Inhibitory Potency Over the 3,5‑Bis(trifluoromethyl) Analog IMD‑0354

In a recombinant TMPRSS4 serine protease inhibition assay, KRT1853 (N‑[3‑bromo‑5‑(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide) displayed an IC₅₀ of 6 μM, whereas the structurally related analog IMD‑0354 (N‑(3,5‑bis(trifluoromethyl)phenyl)‑5‑chloro‑2‑hydroxybenzamide) required an IC₅₀ of 11 μM to achieve equivalent inhibition. Both compounds were significantly more potent than the broad‑spectrum serine protease inhibitor AEBSF (IC₅₀ 39 μM) [REFS‑1].

TMPRSS4 inhibition serine protease cancer invasion

Markedly Reduced Off‑Target DPP4 Activity Compared with IMD‑0354: A Selectivity Advantage

In a counter‑screen against the related serine protease dipeptidyl peptidase‑4 (DPP4), IMD‑0354 exhibited notable inhibitory activity (IC₅₀ 9.2 μM), whereas KRT1853 showed substantially weaker DPP4 inhibition at equivalent concentrations, indicating a cleaner selectivity profile for TMPRSS4 [REFS‑1].

DPP4 selectivity off‑target profiling serine protease

In Vivo Tumor Growth Suppression in Prostate and Colon Cancer Xenograft Models

KRT1853 administration efficiently reduced tumor growth in both prostate cancer and colon cancer xenograft mouse models, providing in vivo proof‑of‑concept that the biochemical TMPRSS4 inhibition translates into pharmacologically meaningful anti‑tumor activity [REFS‑1]. In the same study, IMD‑0354 was evaluated primarily as a biochemical comparator rather than as an in vivo efficacy benchmark, underscoring KRT1853's more advanced translational validation.

xenograft prostate cancer colon cancer in vivo efficacy

Unique Halogen‑Bonding‑Driven Crystal Packing Architecture Distinct from Regioisomeric Analogs

A comprehensive single‑crystal X‑ray diffraction study of 23 halogen‑substituted benzamides established that the precise positioning of Br and CF₃ substituents on the anilide ring governs the nature, directionality and energetic contributions of halogen‑mediated noncovalent interactions (Br···O, C–F···π, N–H···O) in the solid state [REFS‑1]. The 3‑bromo‑5‑trifluoromethyl substitution pattern of KRT1853 generates a supramolecular synthon topology that is structurally and energetically distinct from the 4‑bromo‑3‑trifluoromethyl regioisomer (CAS 634185‑62‑9), leading to differentiated crystal density, packing coefficient and stability profiles — factors that directly impact handling, storage and dissolution reproducibility.

crystal packing halogen bonding supramolecular synthons solid‑state chemistry

Recommended Application Scenarios for N‑[3‑Bromo‑5‑(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide Based on Quantitative Differentiation Evidence


TMPRSS4‑Mediated Cancer Invasion and Metastasis Mechanistic Studies

KRT1853 is the preferred TMPRSS4 inhibitor for cell‑based invasion and migration assays (Matrigel Transwell, wound‑healing) in prostate, colon and lung cancer models. Its 1.83‑fold greater potency than IMD‑0354 (IC₅₀ 6 μM vs. 11 μM) and cleaner DPP4 selectivity profile reduce experimental noise and compound consumption [REFS‑1].

Selective Serine Protease Inhibitor Screening and Counter‑Screening

For laboratories conducting serine protease selectivity panels, KRT1853 serves as a TMPRSS4‑selective probe with minimal DPP4 cross‑reactivity, in contrast to IMD‑0354 which inhibits DPP4 with an IC₅₀ of 9.2 μM. This selectivity simplifies data interpretation in multi‑protease profiling campaigns [REFS‑1].

In Vivo Oncology Pharmacology and Xenograft Efficacy Studies

KRT1853 is validated for in vivo tumor growth inhibition in both prostate and colon cancer xenograft models, providing a translational bridge from in vitro target engagement to pharmacodynamic anti‑tumor activity. This makes it suitable for preclinical proof‑of‑concept studies where IMD‑0354 has not demonstrated comparable in vivo efficacy [REFS‑1].

Solid‑State Chemistry and Crystal Engineering of Halogenated Benzamides

The 3‑bromo‑5‑trifluoromethyl substitution pattern of KRT1853 yields halogen‑bonding‑driven crystal packing that is topologically distinct from its 4‑bromo‑3‑trifluoromethyl regioisomer. Crystallographers and solid‑form scientists may select this specific regioisomer for systematic studies of Br···O and C–F···π supramolecular synthons and their influence on packing coefficients and stability [REFS‑2].

Quote Request

Request a Quote for N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.